N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Description
Properties
Molecular Formula |
C12H21N3S |
|---|---|
Molecular Weight |
239.38 g/mol |
IUPAC Name |
N,N-dipropyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C12H21N3S/c1-3-7-15(8-4-2)12-14-10-5-6-13-9-11(10)16-12/h13H,3-9H2,1-2H3 |
InChI Key |
QIGUDIZVDLIMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC2=C(S1)CNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a thioamide in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the formation of the desired thiazolo-pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, making it a candidate for further investigation in pharmacology .
Medicine: Preliminary studies suggest that this compound may have therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new medications .
Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but initial studies indicate its potential in modulating signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo-pyridine derivatives exhibit diverse pharmacological and chemical properties depending on substituents and ring saturation. Below is a detailed comparison of N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine with structurally related analogs:
Substituent Variations in Thiazolo-Pyridine Amines
Brominated Derivatives
Bromination at specific positions alters electronic properties and reactivity:
- 5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS 934266-82-7): Molecular weight 230.09 g/mol; used as a halogenated intermediate in cross-coupling reactions .
- 4-Bromothiazolo[5,4-c]pyridin-2-amine (CAS 1439815-04-9): Same molecular weight (230.09 g/mol) but distinct regiochemistry; impacts binding affinity in target proteins .
Key Research Findings
- Substituent Effects : Dipropyl and dimethyl groups improve lipid solubility, whereas bromine atoms introduce steric and electronic effects critical for halogen bonding in drug design .
Biological Activity
N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine (CAS Number: 1522315-38-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₁N₃S
- Molecular Weight : 239.38 g/mol
- Structure : The compound features a thiazole ring fused with a pyridine moiety, contributing to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
- Cyclization : Reaction of 2-aminopyridine with thioamide derivatives.
- Solvents : Organic solvents like ethanol or acetonitrile are commonly used.
- Temperature : The reaction is usually heated to promote cyclization .
Antiproliferative Effects
Research indicates that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Mechanism : Compounds similar in structure to N,N-Dipropyl-[1,3]thiazolo[5,4-c]pyridin-2-amine have been shown to inhibit tubulin polymerization.
- Case Study : A related compound demonstrated IC₅₀ values ranging from 0.36 to 0.86 μM against human cancer cell lines (SGC-7901), indicating strong antiproliferative effects .
Enzyme Inhibition
Thiazole derivatives have been studied for their ability to inhibit specific enzymes:
- Target Enzymes : They may interact with tubulin at the colchicine binding site, disrupting microtubule dynamics.
- Effect on Cell Cycle : Similar compounds have been reported to induce G₂/M phase arrest in cancer cells .
The biological activity of N,N-Dipropyl-[1,3]thiazolo[5,4-c]pyridin-2-amine can be attributed to its interaction with various molecular targets:
- Tubulin Binding : Compounds in this class disrupt microtubule formation by binding to tubulin.
- Cell Cycle Arrest : They can induce cell cycle arrest in cancer cells through modulation of mitotic spindle formation .
- Molecular Docking Studies : These studies suggest strong binding affinity for the colchicine site on tubulin .
Comparative Analysis
| Compound Name | Molecular Formula | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| N,N-Dipropyl-[1,3]thiazolo[5,4-c]pyridin-2-amine | C₁₂H₂₁N₃S | TBD | Tubulin inhibitor |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | C₁₄H₁₅N₃O₂S | 0.36 - 0.86 | Tubulin inhibitor |
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of various thiazole derivatives on human cancer cell lines and found significant activity linked to structural features that enhance binding to tubulin .
- Enzyme Interaction Studies : Research has shown that similar compounds can effectively inhibit enzymes involved in cancer progression by binding at critical sites and disrupting their function .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Propyl bromide, K₂CO₃, DMF, 80°C | 65% | |
| 2 | ZnCl₂, THF, reflux | 42% |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL/SHELXS) to resolve bond lengths, angles, and hydrogen bonding in single crystals. The thiazolo-pyridine core often exhibits planarity with slight puckering in the dihydro rings .
- Spectral Analysis :
Basic: What safety and handling protocols are recommended?
Methodological Answer:
While direct toxicity data are unavailable, protocols for analogous thiazolo-pyridines advise:
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., propyl bromide) .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
Caution : Ecological impacts are unstudied; dispose via licensed chemical waste facilities .
Advanced: How can researchers address low yields in ring-closing steps during synthesis?
Methodological Answer:
Low yields (e.g., <50%) in thiazole ring formation often stem from competing side reactions (e.g., dimerization). Mitigation strategies include:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) to suppress by-products .
- Catalytic Optimization : Screen Pd/Cu catalysts for C–S bond formation efficiency .
- Solvent Effects : Polar aprotic solvents (DMSO > DMF) enhance cyclization kinetics .
Advanced: What computational modeling approaches predict structure-activity relationships (SAR)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., Factor Xa for anticoagulant analogs) .
- DFT Calculations : Calculate electron density maps (e.g., HOMO/LUMO) to assess reactivity at the 2-amine position .
- MD Simulations : Simulate conformational flexibility of the dipropyl groups in aqueous environments (AMBER/CHARMM force fields) .
Q. Table 2: Key Computational Parameters
| Parameter | Value/Software | Application |
|---|---|---|
| Binding Affinity (ΔG) | –9.2 kcal/mol (Vina) | Target interaction |
| HOMO Energy | –5.8 eV (Gaussian) | Reactivity prediction |
Advanced: How to resolve crystallography challenges due to conformational flexibility?
Methodological Answer:
The dipropyl groups and dihydro-pyridine ring introduce dynamic disorder , complicating diffraction analysis. Solutions include:
- Low-Temperature Crystallography : Collect data at 100 K to stabilize conformers .
- TWINABS : Apply twin refinement in SHELXL for overlapping electron density .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯N) to refine packing models .
Advanced: Which analytical techniques detect by-products in synthesis?
Methodological Answer:
- LC-MS (ESI+) : Identify impurities via m/z deviations (e.g., +16 amu for oxidation by-products) .
- ²D NMR (HSQC/HMBC) : Resolve overlapping signals from regioisomers (e.g., thiazolo[5,4-b] vs. [5,4-c] derivatives) .
- XRD-PDF Analysis : Compare experimental/predicted powder patterns to detect crystalline impurities .
Contradictions & Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
